

Aplasmomycin as a polyketide synthase-derived macrodiolide

Author: BenchChem Technical Support Team. Date: December 2025



Aplasmomycin: A Polyketide Synthase-Derived Macrodiolide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a fascinating macrodiolide natural product, distinguished by its unique boron-containing structure and significant biological activities.[1][2] First isolated from a marine actinomycete, Streptomyces griseus, this complex polyketide has demonstrated potent inhibitory effects against Gram-positive bacteria and the malaria parasite, Plasmodium berghei. [1][3] Its intricate, symmetrical architecture, assembled by a Type I polyketide synthase (PKS), and its function as a natural ionophore present a compelling case for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of aplasmomycin, consolidating available data on its biosynthesis, chemical properties, and biological functions. It further outlines detailed experimental protocols and visual workflows to aid researchers in their exploration of this promising molecule.

Introduction to Aplasmomycin

Aplasmomycin is a member of the polyketide family, a large and diverse class of secondary metabolites known for their wide range of biological activities.[4] It was first discovered in the 1970s from a strain of Streptomyces griseus isolated from shallow sea mud, highlighting the



marine environment as a rich source of novel bioactive compounds.[3][5] Structurally, aplasmomycin is a macrodiolide, meaning it contains two ester linkages within a large ring. A key and unusual feature of aplasmomycin is the presence of a central boron atom, which plays a crucial role in organizing its three-dimensional structure.[1][6] This unique structural element contributes to its function as an ionophore, a molecule that can transport ions across lipid membranes.[1]

Physicochemical and Biological Properties

Aplasmomycin is a white, crystalline solid with a high melting point and is very lipophilic, rendering it practically insoluble in water.[5] Its complex structure and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Aplasmomycin

Property	Value	Reference(s)
Molecular Formula	C40H60BNaO14	[5][7][8]
Molar Mass	798.71 g·mol−1	[5][8]
Appearance	Colorless needles	[5]
Melting Point	283-285 °C (decomposes)	[5]
Optical Rotation	[α]D22 +225 $^{\circ}$ (c = 1.24 in chloroform)	[5]
Solubility	Practically insoluble in water	[5]

Table 2: Biological and Pharmacological Data

Parameter	Observation	Reference(s)
Biological Activity	Antibacterial (Gram-positive), Antimalarial (in vivo)	[1][3]
Mechanism of Action	Ionophore, Inhibitor of the futalosine pathway	[1]
Toxicity (LD50)	125 mg/kg (intraperitoneal, mice)	[5]

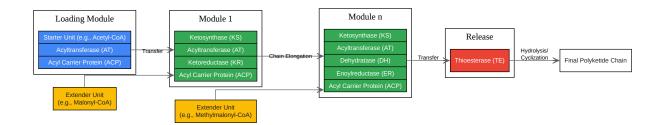


Biosynthesis via Polyketide Synthase

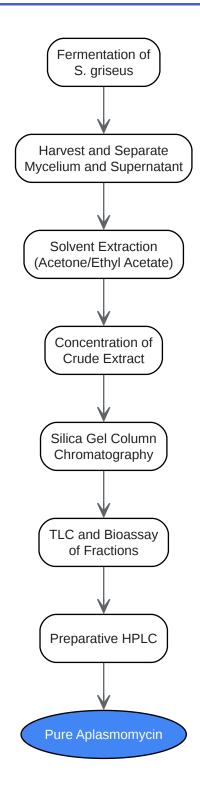
The biosynthesis of **aplasmomycin** is accomplished by a Type I polyketide synthase (PKS). These are large, multifunctional enzymes that act as an "assembly line" to construct complex carbon chains from simple precursor units. While the specific gene cluster for **aplasmomycin** biosynthesis has not yet been fully characterized in the literature, a general model for a Type I PKS can be used to illustrate the process.

The biosynthesis begins with a "starter unit," typically a small carboxylic acid like acetate or propionate, which is loaded onto the PKS. The polyketide chain is then elongated through the sequential addition of "extender units," most commonly malonyl-CoA or methylmalonyl-CoA. Each cycle of elongation is catalyzed by a set of enzymatic domains within a "module" of the PKS. The core domains of a module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the growing polyketide chain, leading to structural diversity. After a specific number of elongation cycles, the completed polyketide chain is released from the PKS, often undergoing further modifications by tailoring enzymes to yield the final natural product.









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- To cite this document: BenchChem. [Aplasmomycin as a polyketide synthase-derived macrodiolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261144#aplasmomycin-as-a-polyketide-synthase-derived-macrodiolide]

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